molecular formula C9H14O2 B14672311 (2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 42856-29-1

(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B14672311
CAS No.: 42856-29-1
M. Wt: 154.21 g/mol
InChI Key: JZKREHRYLBOJRP-IEIXJENWSA-N
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Description

(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid functional group. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable structure. The presence of the carboxylic acid group makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through several methods. One common approach is the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile to form the bicyclic structure. This reaction is typically catalyzed by Lewis acids, which help to increase the reaction rate and selectivity .

Another method involves the use of organocatalysis, where a chiral tertiary amine is employed as the catalyst. This approach allows for the enantioselective synthesis of the compound under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the bicyclic ring .

Scientific Research Applications

(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The rigid bicyclic structure also contributes to its unique reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methyl group at the 2-position in (2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid distinguishes it from other similar compounds. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it unique in its chemical behavior and applications .

Properties

CAS No.

42856-29-1

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-9(8(10)11)5-6-2-3-7(9)4-6/h6-7H,2-5H2,1H3,(H,10,11)/t6?,7?,9-/m0/s1

InChI Key

JZKREHRYLBOJRP-IEIXJENWSA-N

Isomeric SMILES

C[C@@]1(CC2CCC1C2)C(=O)O

Canonical SMILES

CC1(CC2CCC1C2)C(=O)O

Origin of Product

United States

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